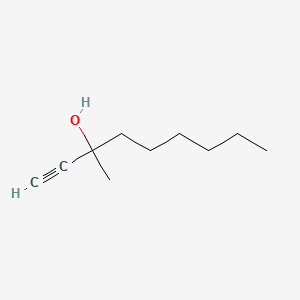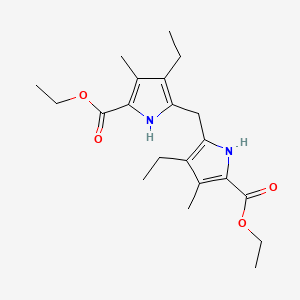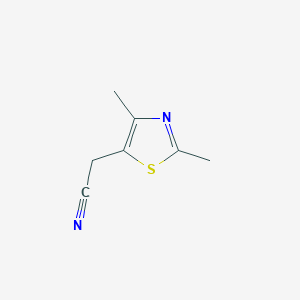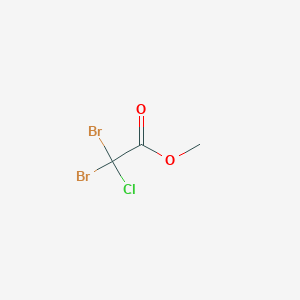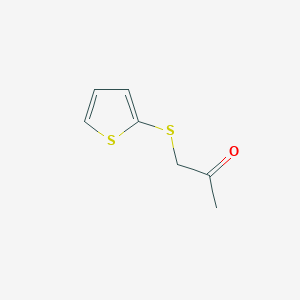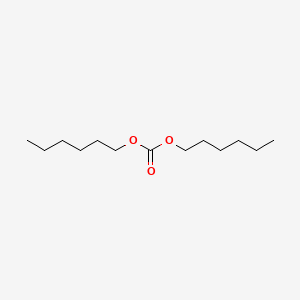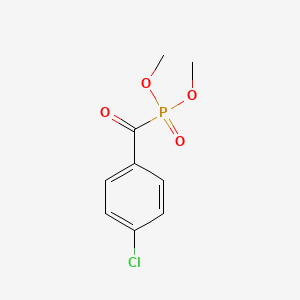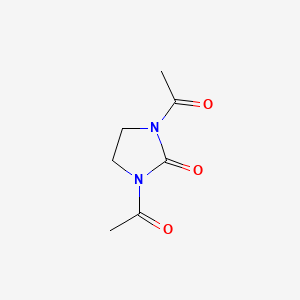
7-Chloroperfluoroheptanoyl fluoride
Übersicht
Beschreibung
7-Chloroperfluoroheptanoyl fluoride is a fluorinated compound. It contains a total of 21 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecule consists of 7 Carbon atoms, 1 Oxygen atom, 13 Fluorine atoms, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of 7-Chloroperfluoroheptanoyl fluoride can be achieved through various methods . One of the methods involves the reaction with cobalt (III) fluoride at 150 degrees Celsius . Another method involves the enzymatic synthesis of fluorinated compounds .Molecular Structure Analysis
The molecular structure of 7-Chloroperfluoroheptanoyl fluoride is quite complex. It contains a total of 21 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecule consists of 7 Carbon atoms, 1 Oxygen atom, 13 Fluorine atoms, and 1 Chlorine atom .Chemical Reactions Analysis
Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key aspect of the chemistry of 7-Chloroperfluoroheptanoyl fluoride . Fluorine substitution can dramatically influence the outcome of these reactions .Physical And Chemical Properties Analysis
7-Chloroperfluoroheptanoyl fluoride contains 21 bonds in total, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecular weight of 7-Chloroperfluoroheptanoyl fluoride is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Wissenschaftliche Forschungsanwendungen
Biofluorination in Bacteria
Application
Synthetic gene circuits for organofluorine biosynthesis in Pseudomonas putida.
- Insight: Fluorine's unique properties can be harnessed in living cells for biofluorination, demonstrating biosynthesis of fluoronucleotides and fluorosugars with mineral fluoride as a fluorine source and inducer of the synthetic circuit. This approach expands the chemical landscape of cell factories, offering alternative biosynthetic strategies towards fluorinated building blocks (Calero et al., 2020).
Electrophilic Fluorination
Application
Selective fluorinations using reagents containing the OF group.
- Insight: Electrophilic fluorination, especially with fluoroxytrifluoromethane (CF3OF), has evolved for activating specific sites in organic compounds. This approach is significant for introducing fluorine into complex molecules, indicating the diverse potential of fluorine in organic chemistry (Rozen, 1996).
Radiofluorination for Molecular Imaging
Application
Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics.
- Insight: This technique is efficient for radiolabelling a range of functionalized arenes and heteroarenes, including substrates bearing electron-donating groups. It's crucial for synthesizing novel radiopharmaceuticals and building blocks for positron emission tomography (PET) imaging (Rotstein et al., 2014).
Fluoride Ion Sensing
Application
Fluoride ion complexation and sensing using organoboron compounds.
- Insight: This method is used for detecting fluoride, particularly in water, due to fluoride's significant health implications. The research focuses on discovering improved analytical methods for fluoride detection, addressing its dual nature as both a beneficial and potentially harmful anion (Wade et al., 2010).
Iron(III) Fluorides in Energy Storage
Application
Application of iron(III) fluorides as positive electrodes for secondary cells.
- Insight: Iron trifluoride, among other transition metal fluorides, shows promise in enhancing the energy stored in commercial cells due to its more-than-one electrode reaction capability. This application in Li-ion technology is of growing interest (Conte & Pinna, 2014).
Fluorinated Polymers and Copolymers
Application
From vinylidene fluoride to the applications of VDF-containing polymers and copolymers.
- Insight: The synthesis, properties, and applications of copolymers based on vinylidene fluoride (VDF) with various comonomers are significant for creating materials with unique properties likethermoplasticity, elastomeric qualities, and hydrophilic, ionic exchange, or surface properties. These polymers and copolymers have diverse applications ranging from dielectric polymers to ultrafiltration membranes (Améduri, 2009).
C-F Bond Activation in Organic Synthesis
Application
Activation of C-F bonds in organic synthesis.
- Insight: The unique properties of fluorine, such as small size and high electronegativity, are utilized in creating various materials and pharmaceuticals. The ability to activate C-F bonds opens up new possibilities in the synthesis of fluoroorganic compounds (Amii & Uneyama, 2009).
Transition Metal Catalysis and Nucleophilic Fluorination
Application
Use of fluoride sources in transition metal-catalyzed nucleophilic fluorination of various substrates.
- Insight: This approach facilitates the synthesis of fluorine-containing pharmaceuticals and agrochemicals. The research in this field is crucial for developing new methodologies for functional imaging based on positron emission tomography (PET) (Hollingworth & Gouverneur, 2012).
Fluorine Chemistry Overview
Application
Broad impact of fluorine in modern chemistry.
- Insight: Fluorine's role extends beyond the synthesis of fluorinated compounds to include its influence on the properties and utility of a wide range of materials, polymers, catalysts, and drugs. This overview captures the diverse applications and ongoing research in fluorine chemistry (Gouverneur & Seppelt, 2015).
Zukünftige Richtungen
Fluorinated compounds have grown in popularity for medicinal chemistry, with some of the most recently popular drugs containing fluorine atoms . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
Eigenschaften
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF13O/c8-7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(9)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDBFOSAQSKPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371496 | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
662-63-5 | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=662-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




